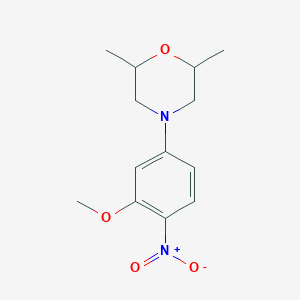

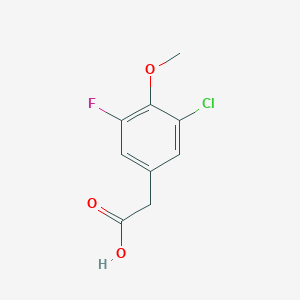

4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine

Descripción general

Descripción

4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine (4-MNP2,6-DMM) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of morpholine, an heterocyclic amine with a five-membered ring structure. 4-MNP2,6-DMM has been used as a substrate in enzymatic assays, as a catalyst in organic synthesis, and as a reagent in organic reactions. The compound has been studied extensively and has been shown to have a number of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Metabolism and Mutagenicity

- Metabolism and Carcinogenic Potential : A study on N-Nitroso-2-methoxy-2,6-dimethylmorpholine (MeNDMM) showed that it was metabolized in vivo by Syrian golden hamsters to a compound excreted in urine. This metabolization involves cytochrome P450-mediated oxidative demethylation. MeNDMM was found to be mutagenic in Ames Salmonella typhimurium assay, suggesting a potential role as a pancreatic carcinogen in hamsters (Gingell et al., 1980).

Photocleavage Efficiency

- Photolysis of Nitrophenyl Ethers : Research on the photolysis of 1-acyl-7-nitroindolines, which included compounds similar to 4-(3-Methoxy-4-nitrophenyl)-2,6-dimethylmorpholine, indicated that electron-donating substituents at the 4-position can impact photolysis efficiency. This study contributes to understanding the photolabile precursors of carboxylic acids, particularly neuroactive amino acids (Papageorgiou & Corrie, 2000).

Synthesis and Catalysis

- Nitration Process Development : A novel process was developed for the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine. The study demonstrated improvements in yield, waste reduction, and process safety. This methodology is crucial for manufacturing and industrial applications (Zhang et al., 2007).

Medical Applications

- Calcium Channel Antagonism : Nimodipine, a compound structurally similar to this compound, has been identified as a calcium antagonistic drug with cerebrovascular action. It is used for the prophylaxis and treatment of cerebral vasospasm (Kazda & Towart, 2005).

Environmental Applications

- Pesticide Waste Treatment : In a study on the photoassisted Fenton reaction, compounds including this compound were used for the rapid decomposition of pesticides in water. This research offers insights into environmental remediation and waste treatment technologies (Pignatello & Sun, 1995).

Propiedades

IUPAC Name |

4-(3-methoxy-4-nitrophenyl)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-9-7-14(8-10(2)19-9)11-4-5-12(15(16)17)13(6-11)18-3/h4-6,9-10H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCCRWZNURPJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

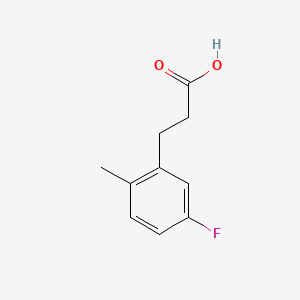

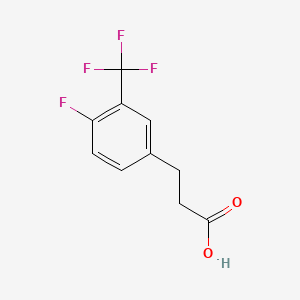

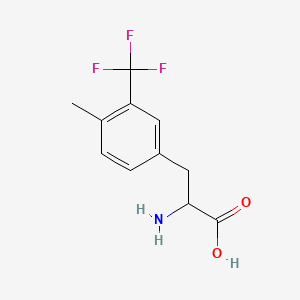

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390469.png)